molecular formula C19H19N3O6S2 B2810518 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-63-9

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2810518
CAS No.: 941925-63-9
M. Wt: 449.5
InChI Key: CISCGUYFVPSSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic nitrobenzothiazole derivative intended for research use in microbiology and medicinal chemistry. This compound is part of a promising class of nitro-heteroaromatic structures being investigated for their potent activity against planktonic bacteria and bacterial biofilms . Biofilms are communities of bacteria responsible for a majority of microbial infections and are notoriously difficult to treat with conventional antibiotics, leading to significant challenges in nosocomial (hospital-acquired) infections . The structural motif of a 6-nitrobenzothiazole core is a privileged scaffold in drug discovery, known for yielding molecules with a broad spectrum of biological activities . The specific substitution pattern on this compound suggests its potential as a key intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to probe mechanisms of action related to novel antimicrobial agents, particularly in the eradication of multi-drug resistant Gram-positive and Gram-negative pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-12-5-7-14(8-6-12)30(26,27)9-3-4-17(23)20-19-21-18-15(28-2)10-13(22(24)25)11-16(18)29-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISCGUYFVPSSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex benzothiazole derivatives. It serves as an intermediate in the preparation of compounds with potential biological activities .

Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and analgesic agent. Studies have shown that benzothiazole derivatives can inhibit enzymes involved in inflammatory pathways, making them promising candidates for the development of new drugs .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain .

Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Table 2: Spectroscopic Comparisons

Compound IR C=O Stretch (cm⁻¹) IR S=O Stretch (cm⁻¹) ¹H-NMR Features (δ, ppm) LCMS (m/z)
Target Compound (Predicted) ~1660–1680 ~1170–1200 Aromatic protons (δ 7.2–8.0), Tosyl CH₃ (δ 2.4) ~460–480 [M+H]⁺
N-(4-Methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide 1663–1682 (amide) 1170–1200 (S=O) Tosyl CH₃ (δ 2.42), butanamide CH₂ (δ 1.86–3.37) 389.3 [M+H]⁺
Triazole-thiones () Absent 1247–1255 (C=S) NH (δ ~10–12), aromatic protons Not reported

Key Observations:

  • The target compound’s amide C=O stretch (predicted ~1660–1680 cm⁻¹) aligns with analogs like N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide .
  • Unlike triazole-thiones (), which lack C=O bands, the target retains this feature, confirming its amide structure .

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole ring with methoxy and nitro substituents, along with a tosyl group. These functional groups confer unique reactivity and biological properties. The IUPAC name is N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide.

Property Value
Molecular Formula C18H17N3O6S2
Molecular Weight 405.47 g/mol
Solubility Soluble in DMSO, slightly soluble in water

Anticancer Potential

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to induce apoptosis in melanoma cells through mechanisms such as DNA fragmentation and inhibition of cell proliferation . The presence of the nitro group in this compound may enhance its cytotoxic effects against various cancer cell lines.

  • Induction of Apoptosis : The compound has been shown to promote apoptosis, leading to cell death in cancer cells. This is crucial for its potential use in cancer therapy.
  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, disrupting mitotic spindle formation and ultimately leading to cell cycle arrest .
  • DNA Damage : The compound's structure suggests potential interactions with DNA, possibly leading to strand breaks and subsequent cellular stress responses.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzothiazole derivatives known for their anticancer activities. For instance:

Compound Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesAnticancer, cytotoxic
4-iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamideAntiproliferative against melanoma

These comparisons highlight the importance of functional groups in modulating biological activity.

Case Studies

  • Study on Melanoma Cells : A recent study evaluated the effects of related benzothiazole derivatives on human melanoma cell lines, revealing significant cytotoxicity and potential as therapeutic agents . The findings suggest that modifications in the benzothiazole structure can enhance anticancer activity.
  • Mechanistic Insights : Further investigations into the mechanisms revealed that these compounds can induce oxidative stress within cancer cells, leading to apoptosis and reduced viability .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide?

  • Methodological Answer : The synthesis involves three key steps:
  • Benzothiazole Core Formation : React 2-aminothiophenol with a nitro-substituted aldehyde under acidic conditions (e.g., H₂SO₄) to form the 6-nitrobenzo[d]thiazole intermediate .
  • Methoxylation : Introduce the methoxy group via nucleophilic substitution using NaOMe or MeOH under reflux .
  • Tosylation : Couple the benzothiazole intermediate with 4-tosylbutanoyl chloride in anhydrous DCM using a base (e.g., triethylamine) .
    Critical parameters include temperature control (<60°C during nitration to avoid decomposition) and inert atmosphere for tosylation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈N₃O₆S₂) .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. How is the compound’s cytotoxicity evaluated in preliminary anticancer studies?

  • Methodological Answer :
  • Cell Lines : Use human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) for standardized screening .
  • MTT Assay : Incubate cells with 10–100 μM compound for 48–72 hours; IC₅₀ values <20 μM indicate significant activity .
  • Controls : Include cisplatin as a positive control and solvent-only (DMSO) as a negative control .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro→amino reduction, methoxy→ethoxy substitution) impact bioactivity?

  • Methodological Answer :
  • SAR Insights :
Modification Biological Impact Reference
Nitro→amino reductionEnhances solubility but reduces cytotoxicity
Methoxy→ethoxy substitutionIncreases lipophilicity, improving membrane permeability
  • Experimental Design : Synthesize derivatives via tin(II) chloride reduction (nitro→amino) or alkylation (methoxy→ethoxy) and compare IC₅₀ values .

Q. What contradictions exist between in vitro and in vivo efficacy data, and how can they be resolved?

  • Methodological Answer :
  • Common Discrepancies : Poor oral bioavailability due to high logP (>4.5) or rapid hepatic metabolism .
  • Resolution Strategies :
  • Prodrug Design : Introduce phosphate esters to enhance solubility .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and metabolite identification .

Q. What crystallographic challenges arise during structural elucidation, and how are they addressed?

  • Methodological Answer :
  • Challenges : Poor crystal growth due to flexible tosylbutanamide chain .
  • Solutions :
  • Cocrystallization : Use resorcinol or succinic acid as coformers to stabilize crystal lattice .
  • SHELXL Refinement : Apply anisotropic displacement parameters and TWIN/BASF commands for twinned data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.